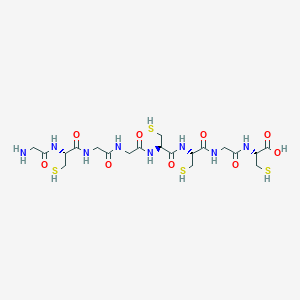

![molecular formula C12H11N5O B12544235 Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- CAS No. 154016-32-7](/img/structure/B12544235.png)

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

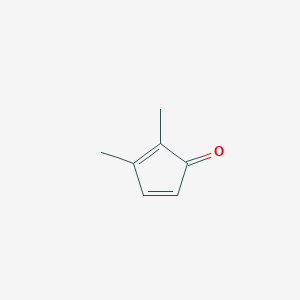

5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto es conocido por sus propiedades estructurales únicas, lo que lo convierte en un tema valioso de estudio en química, biología y medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina normalmente implica el acoplamiento oxidativo de 5,5'-arilmetilenobis-(6-alquilamino-3-metilúracilos) con diazodiformiato de dietilo . Esta reacción se lleva a cabo bajo condiciones específicas para garantizar la formación del producto deseado. El proceso implica la condensación de 6-alquilamino-3-metilúracilos y arenecarbaldehídos, seguida de acoplamiento oxidativo.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. El proceso de síntesis se puede escalar utilizando técnicas de síntesis orgánica estándar, asegurando la disponibilidad del compuesto para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidar aminas a compuestos carbonílicos en condiciones acuosas.

Reducción: Se puede reducir a sus derivados dihidro correspondientes en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en presencia de reactivos adecuados.

Reactivos y condiciones comunes

Oxidación: Condiciones acuosas con 5-deazaflavina como agente oxidante.

Reducción: Condiciones alcalinas en la oscuridad para producir los compuestos carbonílicos correspondientes.

Principales productos formados

Oxidación: Compuestos carbonílicos.

Reducción: Derivados dihidro.

Aplicaciones Científicas De Investigación

5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina tiene varias aplicaciones de investigación científica:

Microscopía de fluorescencia biológica: Utilizado como una molécula de sonda fluorescente para experimentos de imágenes y tinción de fluorescencia celular.

Investigación del cáncer: Evaluado por sus actividades citotóxicas contra líneas celulares de cáncer humano y su potencial como inhibidor de la ubiquitina ligasa MDM2.

Química ambiental: Utilizado en protocolos ambientalmente benignos para la síntesis de derivados biológicamente importantes.

Mecanismo De Acción

El mecanismo de acción específico para 5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina no está bien documentado. Sus efectos probablemente están mediados a través de interacciones con dianas moleculares y vías involucradas en procesos celulares, como el estrés oxidativo y la inhibición enzimática.

Comparación Con Compuestos Similares

Compuestos similares

2,4(3H,10H)-diona, 10-etil-3-metil-pirimido[4,5-b]quinolina: Conocido por su uso como una molécula de sonda fluorescente.

5-Deazaflavina: Utilizado en reacciones de oxidación y como una sonda fluorescente.

Singularidad

5(10H)-ona, 2,4-diamino-10-metil-pirimido[4,5-b]quinolina destaca por sus propiedades estructurales específicas y sus aplicaciones tanto en imágenes biológicas como en la investigación del cáncer. Su capacidad para actuar como una sonda fluorescente y su potencial como inhibidor enzimático lo convierten en un compuesto único en la investigación científica.

Propiedades

Número CAS |

154016-32-7 |

|---|---|

Fórmula molecular |

C12H11N5O |

Peso molecular |

241.25 g/mol |

Nombre IUPAC |

2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5-one |

InChI |

InChI=1S/C12H11N5O/c1-17-7-5-3-2-4-6(7)9(18)8-10(13)15-12(14)16-11(8)17/h2-5H,1H3,(H4,13,14,15,16) |

Clave InChI |

PQCNSJFEGYRSRG-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C(=O)C3=C(N=C(N=C31)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)

![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)

![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)